molecular formula C36H42FeP2 B13387388 Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron

Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron

Cat. No.: B13387388
M. Wt: 592.5 g/mol
InChI Key: YJKNDFBUHDCTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is a complex organometallic compound It features a central iron atom coordinated to two diphenylphosphanyl groups and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron typically involves the following steps:

    Formation of the Ligand: The diphenylphosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with diphenylphosphine in the presence of a base such as sodium hydride.

    Coordination to Iron: The ligand is then coordinated to an iron precursor, such as iron(II) chloride, in a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While the industrial production of this specific compound is not widely documented, similar organometallic compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange reactions can occur, where the diphenylphosphanyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various ligands, depending on the desired product.

Major Products Formed

    Oxidation: Higher oxidation state iron complexes.

    Reduction: Lower oxidation state iron complexes.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron has several scientific research applications:

    Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.

Mechanism of Action

The mechanism by which Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron exerts its effects involves the coordination of the iron center to various substrates. This coordination can facilitate electron transfer, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with catalytic properties.

    Ferrocene: A well-known iron compound with a sandwich structure, used in various applications including catalysis and materials science.

Uniqueness

Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is unique due to its specific ligand arrangement and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and potential therapeutic applications.

Properties

Molecular Formula

C36H42FeP2

Molecular Weight

592.5 g/mol

IUPAC Name

cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron

InChI

InChI=1S/C31H32P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-13,15-22,25,30-31H,14,23-24H2,1H3;1-5H2;

InChI Key

YJKNDFBUHDCTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.